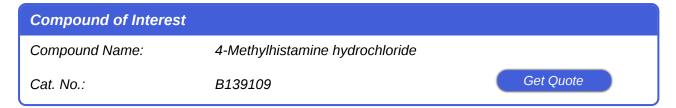


4-Methylhistamine Hydrochloride: A Technical Guide to Histamine Receptor Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylhistamine is a critical pharmacological tool compound, primarily recognized for its potent and selective agonist activity at the histamine H4 receptor (H4R).[1][2][3] While it is structurally similar to endogenous histamine, the addition of a methyl group at the 4-position of the imidazole ring confers a distinct selectivity profile across the four histamine receptor subtypes (H1R, H2R, H3R, H4R). This document provides an in-depth technical overview of the receptor selectivity of **4-Methylhistamine hydrochloride**, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. Its high affinity and more than 100-fold selectivity for the human H4 receptor over other subtypes make it an invaluable probe for elucidating the physiological and pathophysiological roles of H4R in inflammation, immunology, and beyond.[1][3][4]

Quantitative Data on Receptor Selectivity

The selectivity of **4-Methylhistamine hydrochloride** is quantified through binding affinity (Ki) and functional potency (EC50) values. The data clearly demonstrates its preferential activity at the H4 receptor.

Binding Affinity Profile



Binding affinity is typically determined via competitive radioligand binding assays. The inhibitory constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates higher binding affinity.

Receptor Subtype	Species	Ki (nM)	Selectivity vs. hH4R (fold)	Reference(s)
Human H4R	Human	7 - 50	-	[1][2][3]
Human H1R	Human	>10,000	>200 - >1400	[4][5]
Human H2R	Human	>10,000	>200 - >1400	[4][5]
Human H3R	Human	>10,000	>200 - >1400	[4][5]
Rat H4R	Rat	73	-	[4]
Mouse H4R	Mouse	55	-	[4]

Note: Selectivity is calculated using the higher affinity Ki value of 50 nM for hH4R as a conservative estimate. Older studies on guinea pig ileum indicated dissociation constants (-log KD) of 3.55 for H1R and 4.27 for H2R, suggesting a much lower selectivity in that specific non-human tissue preparation.[6]

Functional Potency Profile

Functional potency is a measure of the concentration of an agonist required to produce 50% of its maximal effect (EC50). It is determined through various functional assays that measure downstream signaling events following receptor activation.



Receptor & Assay	Species/System	Potency (EC50 / pEC50)	Activity	Reference(s)
Human H4R (cAMP inhibition)	SK-N-MC cells	pEC50 = 7.4 (approx. 40 nM)	Full Agonist	[3][4][5]
Human H4R (Eosinophil shape change)	Human Eosinophils	360 nM	Full Agonist	[7]
Mouse H4R (Mast cell migration)	Murine BMMCs	12,000 nM (12 μM)	Agonist	[2][7]
Guinea Pig H2R (Contraction)	Guinea Pig Ileum	pEC50 = 5.23 (approx. 5,890 nM)	Agonist	[6]
Guinea Pig H1R (Contraction)	Guinea Pig Ileum	pEC50 = 4.57 (approx. 26,900 nM)	Agonist	[6]

Experimental Protocols

The characterization of 4-Methylhistamine's receptor selectivity relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibitory constant (Ki) of 4-Methylhistamine at a specific histamine receptor subtype.

Objective: To measure the binding affinity of 4-Methylhistamine by its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

 Cell Membranes: Homogenates from cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH4R).



- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]histamine for H4R, [³H]mepyramine for H1R).[5][8][9]
- Test Compound: 4-Methylhistamine hydrochloride.
- Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 μM mianserin for H1R).[9]
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).[10]
- Scintillation Counter: For quantifying radioactivity.

Procedure:

- Preparation: Prepare serial dilutions of 4-Methylhistamine in assay buffer.
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of 4-Methylhistamine. Three sets of wells are prepared:
 - Total Binding: Membranes + Radioligand + Assay Buffer.
 - Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.
 - Competition: Membranes + Radioligand + 4-Methylhistamine dilutions.
- Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[9]
- Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[10]
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.



- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of 4-Methylhistamine to generate a sigmoidal competition curve.
 - Determine the IC50 value (the concentration of 4-Methylhistamine that displaces 50% of the specific radioligand binding) from the curve using non-linear regression.
 - Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + [L]/Kd)
 - Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for Gi/o-coupled H4R)

This protocol measures the agonist activity of 4-Methylhistamine at the Gi/o-coupled H4 receptor by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC50) of 4-Methylhistamine at the H4 receptor.

Materials:

- Cells: CHO-K1 or HEK293 cells stably expressing the human H4 receptor.[11]
- Adenylyl Cyclase Stimulator: Forskolin.[2][11]
- Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[11]
- Test Compound: 4-Methylhistamine hydrochloride.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and BSA.[11]



cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kits.[11]

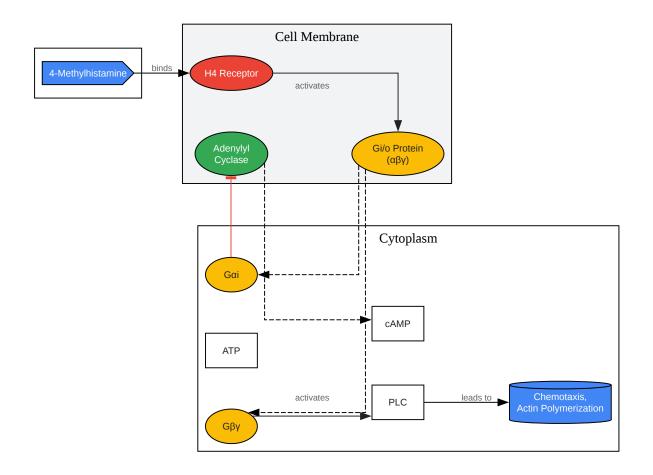
Procedure:

- Cell Culture: Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.
- Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor (IBMX). Incubate for a short period.
- Compound Addition: Add serial dilutions of 4-Methylhistamine to the wells, followed immediately by a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP).
- Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.[11]
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis:
 - Plot the measured cAMP levels (or the detection signal) against the log concentration of 4-Methylhistamine.
 - Fit the data to a sigmoidal dose-response (inhibitor) curve using non-linear regression.
 - The EC50 value is the concentration of 4-Methylhistamine that causes a 50% inhibition of the forskolin-stimulated cAMP response. The pEC50 is the negative logarithm of this value.

Signaling Pathways and Experimental Workflows Signaling Pathways

The differential coupling of histamine receptors to G proteins underlies their distinct physiological effects. 4-Methylhistamine primarily activates the Gi/o pathway via the H4 receptor.

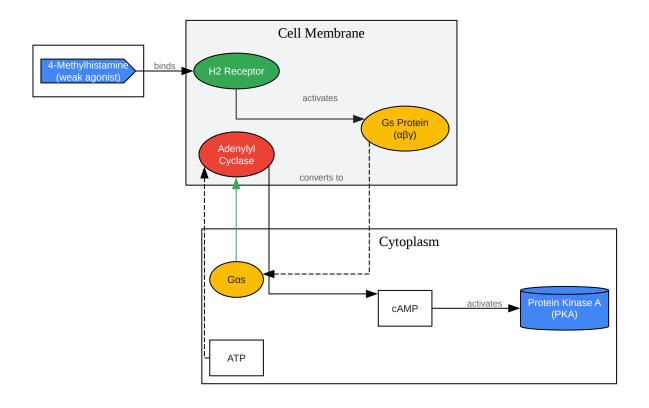




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Caption: H4 Receptor Signaling Pathway activated by 4-Methylhistamine.



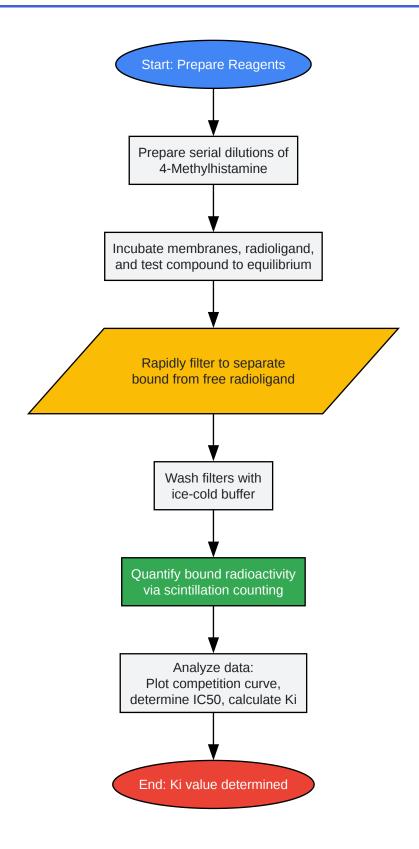


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Caption: H2 Receptor Signaling Pathway weakly activated by 4-Methylhistamine.

Experimental Workflows

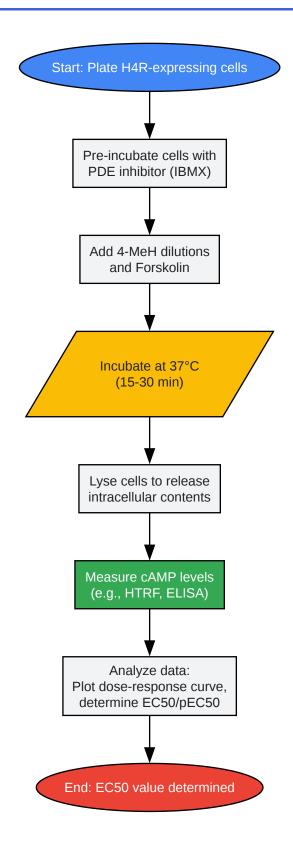




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Caption: Workflow for a competitive radioligand binding assay.





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Caption: Workflow for a Gi/o-coupled cAMP functional assay.



Conclusion

4-Methylhistamine hydrochloride is a potent agonist for the histamine H4 receptor, demonstrating high affinity and over 100-fold selectivity against the H1, H2, and H3 receptor subtypes in recombinant human systems.[1][3][5] This selectivity profile has established it as an indispensable pharmacological tool for investigating the roles of the H4 receptor in immune cell chemotaxis, cytokine release, and the pathogenesis of inflammatory and allergic conditions.[2][12][13] While it exhibits weak activity at the H2 receptor, particularly in some tissue preparations, its primary utility in modern pharmacology is as a selective H4R probe.[6] [12] The standardized binding and functional assay protocols detailed herein provide a robust framework for the continued characterization of this and other selective histamine receptor ligands in drug discovery and development.

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